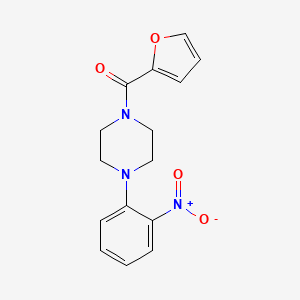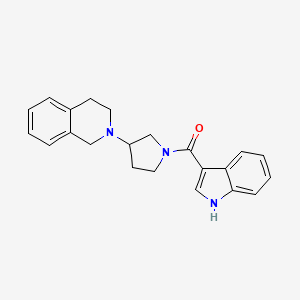
trans-Cyclopropane-1,2,3-tricarboxylic acid
説明
Trans-Cyclopropane-1,2,3-tricarboxylic acid is a chemical compound with the molecular formula C6H6O6 . It has an average mass of 174.108 Da and a monoisotopic mass of 174.016434 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopropane ring with a carboxylic acid group attached to each carbon atom . The exact 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis
This compound has a melting point of 149 °C . Its density is predicted to be 1.934±0.06 g/cm3 .科学的研究の応用
Synthesis and Chemical Reactions
Trans-Cyclopropane-1,2,3-tricarboxylic acid and its derivatives have been extensively studied for their roles in various synthesis and chemical reaction processes. For instance, trans-2-Aryl-3-nitro-cyclopropane-1,1-dicarboxylates are used to synthesize 2,4,5-trisubstituted oxazoles with the aid of tin(IV) chloride, showcasing a pathway involving the generation of aroylmethylidene malonates followed by conjugate addition and cyclisation (Selvi & Srinivasan, 2014). Moreover, trans-dicarbon-substituted chiral cyclopropane units have been developed as key intermediates for synthesizing various biologically active compounds, indicating the potential of cyclopropane rings in restricting compound conformation to enhance activity (Kazuta, Matsuda, & Shuto, 2002).
Metalation and Functionalization
Metalation processes involving this compound derivatives have been reported, such as the conversion of 2-chloromethyl-2-oxazoline into trans-1,2,3-tris(oxazolinyl)cyclopropane using strong bases, with subsequent electrophile addition allowing for further functionalization (Capriati, Florio, Luisi, & Rocchetti, 2002).
Biological Activity and Applications
In the realm of biological research, cyclopropane derivatives have shown efficacy as inhibitors in various enzymatic processes. For instance, cyclopropane-1,1-dicarboxylic acid and trans-2-phenylcyclopropane-1-carboxylic acid have been identified as inhibitors in apple 1-aminocyclopropane-1-carboxylic acid oxidase, a finding that contributes to the understanding of ethylene production in plants (Dourtoglou & Koussissi, 2000).
Physicochemical Analysis
The physicochemical properties of cyclopropane derivatives have also been a focus of research. For example, the synthesis and analysis of cyclopropane-1,1,2-tricarboxylic acid through methods like mass spectrometry and thermal analysis have provided insights into its stability and decomposition behavior (Taoana, Holme, & Bariyanga, 2004).
Stereochemistry and Synthesis
The stereochemistry of cyclopropane derivatives is another area of interest. Research on cis-trans isomerization of cyclopropyl radical traps catalyzed by extradiol catechol dioxygenases has provided evidence for semiquinone intermediate, highlighting the stereochemical complexity and potential applications of these compounds (Spence, Langley, & Bugg, 1996).
特性
IUPAC Name |
cyclopropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O6/c7-4(8)1-2(5(9)10)3(1)6(11)12/h1-3H,(H,7,8)(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVIRSBTTXOHPDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C1C(=O)O)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80964010 | |
| Record name | Cyclopropane-1,2,3-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80964010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
48126-70-1 | |
| Record name | Cyclopropane-1,2,3-tricarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80964010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(2E)-3-phenylprop-2-en-1-yl]thio}benzoic acid](/img/structure/B2645176.png)
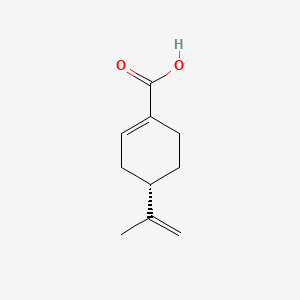
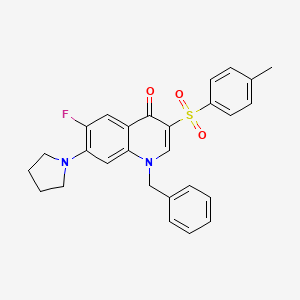
![3-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2645181.png)
![3-[[1-[(2-Methyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2645185.png)
![N-(3-bromophenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2645186.png)

![1-[2-(3-Fluoro-4-methoxyphenyl)acetyl]-3,3-dimethylpiperidine-2-carbonitrile](/img/structure/B2645189.png)
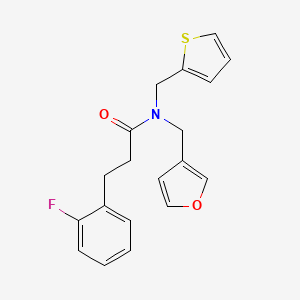

![Methyl 2-(2,3-dimethoxybenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2645193.png)
![3-Fluoro-5-methyl-N-[(4-sulfamoylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B2645194.png)
